molecular formula C13H19ClN2O2 B1523395 4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride CAS No. 940284-81-1

4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride

Cat. No. B1523395
M. Wt: 270.75 g/mol
InChI Key: NQXIEWIFTRSCDG-UHFFFAOYSA-N
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Description

“4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride” is a chemical compound with the CAS Number: 940284-81-1 . It has a molecular weight of 270.76 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(4-ethyl-1-piperazinyl)benzoic acid hydrochloride . The InChI code is 1S/C13H18N2O2.ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17;/h3-6H,2,7-10H2,1H3,(H,16,17);1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 270.76 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Various synthesis methods have been explored for compounds structurally related to 4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride. For example, Lu Xiao-qin (2010) described the synthesis of a similar compound, 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride, highlighting the bromination and amination steps involved in its production (Lu Xiao-qin, 2010). Similarly, Koroleva et al. (2012) reported an efficient synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor for imatinib (Koroleva et al., 2012).

  • Chemical Structure Analysis : The crystal structure of related compounds has been analyzed to understand their conformation and bonding. For instance, Ozbey et al. (2001) determined the crystal structure of a compound similar to 4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride, providing insights into its molecular conformation (Ozbey et al., 2001).

Potential Therapeutic Applications

  • Antituberculosis Activity : Compounds structurally similar to 4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride have been synthesized and evaluated for their potential antituberculosis properties. For example, Kayukova et al. (2010) synthesized O-aroyl-β-(4-phenylpiperazin-1-yl)propioamidoximes and found interesting antituberculosis properties in vitro (Kayukova et al., 2010).

  • Biological Activity Assessment : The biological properties of related compounds, including their anti-inflammatory, analgesic, and peripheral N-cholinolytic properties, have been investigated. Gevorgyan et al. (2017) synthesized derivatives and assessed their biological activities, demonstrating potential therapeutic applications (Gevorgyan et al., 2017).

Molecular Modifications and Effects

  • Modification and Analysis of Derivatives : Research has focused on modifying the molecular structure of similar compounds to explore their chemical and biological properties. For instance, Morera et al. (2012) developed a series of compounds to test on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), highlighting the importance of molecular modifications (Morera et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17;/h3-6H,2,7-10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXIEWIFTRSCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride

CAS RN

940284-81-1
Record name 4-(4-ethylpiperazin-1-yl)benzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-(4-Ethyl-piperazin-1-yl)-benzoic acid methyl ester (15 mmol) is dissolved in 4N HCl (35 ml) and heated under reflux for 8 hours. The mixture is cooled in an ice bath to 0-4° C. and the solid material formed is filtered off, washed with acetone and dried (vacuum). A grey powder with mp. >270° C., Rf=0.08 (CH2Cl2/MeOH=9:1) is obtained.
Quantity
15 mmol
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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